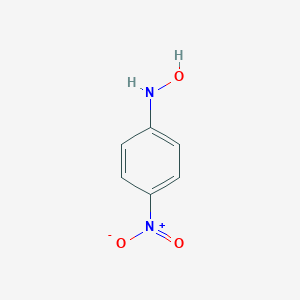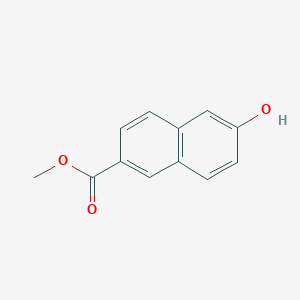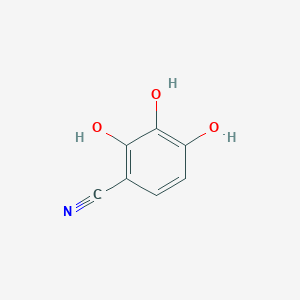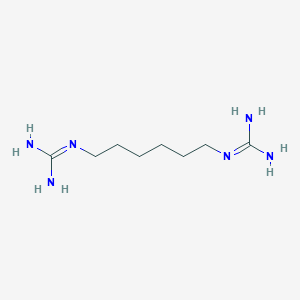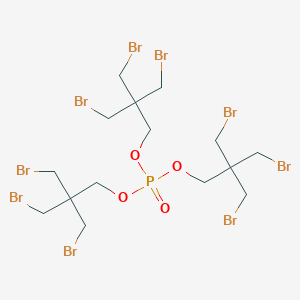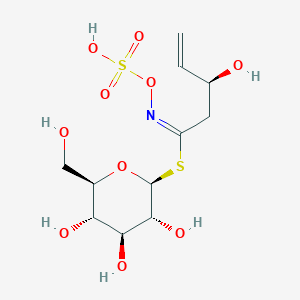
Epiprogoitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiprogoitrin is a naturally occurring glucosinolate found in various cruciferous vegetables. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans. This particular glucosinolate is of interest due to its unique structure and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Epiprogoitrin typically involves the enzymatic conversion of precursor compounds in plants. In a laboratory setting, it can be synthesized through a series of chemical reactions starting from simple organic molecules. The process often involves the use of specific enzymes or catalysts to facilitate the formation of the glucosinolate structure.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from cruciferous vegetables. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate the glucosinolate. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Epiprogoitrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the glucosinolate into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original glucosinolate, such as sulfoxides, thiols, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Epiprogoitrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of glucosinolates.
Biology: Researchers investigate its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studies focus on its potential health benefits, including anti-cancer properties and its role in detoxification processes.
Industry: It is explored for its use in developing natural pesticides and as a bioactive compound in functional foods.
Mecanismo De Acción
The mechanism of action of Epiprogoitrin involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including:
Detoxification Enzymes: Induction of phase II detoxification enzymes, which help in the elimination of carcinogens.
Apoptosis Pathways: Activation of apoptosis pathways in cancer cells, leading to cell death.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparación Con Compuestos Similares
Epiprogoitrin can be compared with other glucosinolates such as:
Sinigrin: Found in mustard seeds, known for its pungent taste and potential health benefits.
Glucoraphanin: Found in broccoli, known for its potent anti-cancer properties.
Glucobrassicin: Found in cabbage, known for its role in detoxification processes.
Compared to these compounds, this compound is unique due to its specific structure and the distinct bioactive compounds it releases upon hydrolysis
Propiedades
Número CAS |
19237-18-4 |
|---|---|
Fórmula molecular |
C11H19NO10S2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérico |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


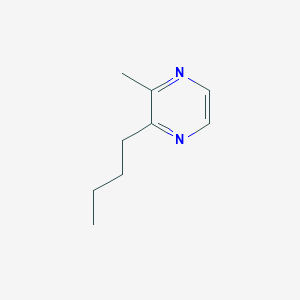
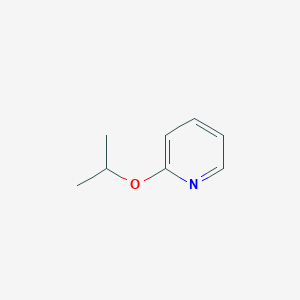
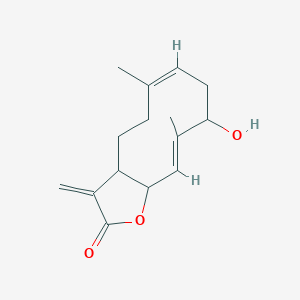

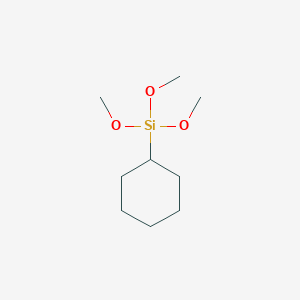
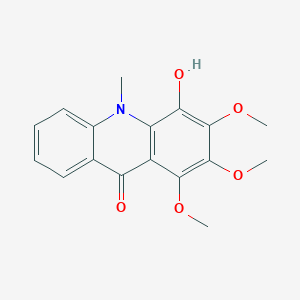

![[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B98010.png)
